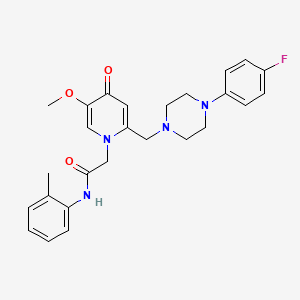

2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN4O3/c1-19-5-3-4-6-23(19)28-26(33)18-31-17-25(34-2)24(32)15-22(31)16-29-11-13-30(14-12-29)21-9-7-20(27)8-10-21/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSHWCUWRYRMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with a piperazine structure often exhibit antidepressant and anxiolytic properties. The presence of the 4-fluorophenyl group may enhance serotonin receptor binding affinity, particularly at the 5-HT1A receptor, which is a common target for antidepressants .

Anticonvulsant Activity

Compounds similar to this one have been tested for anticonvulsant properties. For example, derivatives containing similar structural motifs have shown significant activity in seizure models, suggesting that this compound may also possess anticonvulsant effects through modulation of neurotransmitter systems .

Cytotoxicity and Antitumor Activity

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The SAR analysis suggests that modifications to the piperazine and pyridine rings can significantly affect cytotoxicity. For instance, compounds with electron-withdrawing groups on the phenyl ring often demonstrate enhanced activity against cancer cells .

The mechanisms by which this compound exerts its biological effects are likely multifactorial:

- Receptor Interaction: The piperazine moiety may interact with various neurotransmitter receptors, influencing mood and anxiety.

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially increasing levels of serotonin and norepinephrine in the brain.

- Cell Cycle Disruption: Cytotoxic activity may be mediated through interference with cell cycle progression or induction of apoptosis in cancer cells.

Study 1: Antidepressant Activity

In a controlled study, a derivative of this compound was administered to animal models exhibiting depression-like symptoms. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects. The compound's efficacy was comparable to established SSRIs .

Study 2: Anticonvulsant Properties

Another study evaluated the anticonvulsant potential using the maximal electroshock (MES) test. The compound demonstrated a protective index indicating substantial anticonvulsant activity, comparable to standard treatments used in clinical settings .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the base structure affect biological activity:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of fluorine on phenyl | Increases receptor affinity |

| Methoxy substitution on pyridine | Enhances lipophilicity |

| Variation in piperazine substituents | Alters binding profiles |

Scientific Research Applications

Pharmacological Applications

- Antidepressant Activity

-

Anticancer Properties

- Recent studies have explored the anticancer potential of similar compounds. For instance, derivatives with piperazine and pyridine structures showed cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves apoptosis induction in cancer cells .

- Antimicrobial Activity

Case Study 1: Antidepressant Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized a series of piperazine derivatives, revealing that modifications at the piperazine nitrogen significantly enhanced their antidepressant profiles. The compound's ability to bind selectively to serotonin receptors was noted, suggesting a potential application in treating depression .

Case Study 2: Anticancer Screening

In a study focusing on the synthesis of piperazine-based compounds, several derivatives were evaluated for their anticancer activity against human cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity, with some compounds exhibiting IC50 values lower than 10 µM against breast cancer cells. This highlights the therapeutic potential of the compound in oncology .

Case Study 3: Antimicrobial Activity

Another investigation assessed the antibacterial effects of piperazine derivatives against multiple bacterial strains using disc diffusion methods. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, supporting the notion that this class of compounds could be developed into effective antimicrobial agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

- Target Compound :

- Analogues: Compound : Nitro group increases polarity (logP ~2.5) but may confer toxicity risks. Compound : Pyrido-pyrimidine scaffold and carbaldehyde may enhance kinase selectivity. Compound : Phenoxyphenyl group improves aqueous solubility (logP ~2.9) but reduces CNS penetration.

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Formation of the pyridinone core via condensation of substituted malonates with urea derivatives under reflux in ethanol.

- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) and catalysts like triethylamine.

- Step 3 : Coupling with o-tolylacetamide using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane at 0–5°C.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures.

- Key Conditions : pH 7–8 for amide bond formation; temperatures <50°C to prevent decomposition of sensitive intermediates .

Q. How is structural integrity validated, and purity ensured for this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Verify integration ratios and chemical shifts (e.g., methoxy group at δ ~3.8 ppm, fluorophenyl protons as doublets).

- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Match exact mass to theoretical [M+H]+ (e.g., C₂₉H₃₂FN₄O₃: calc. 515.2405).

- Chromatography : HPLC with UV detection (purity >95%, retention time consistency) .

Q. What functional groups contribute to its biological activity, and how are they characterized?

- Methodological Answer :

- Key Groups :

- Piperazine : Enhances solubility and receptor binding (confirmed via ¹H NMR splitting patterns).

- Pyridinone core : Chelates metal ions in enzymatic targets (validated by X-ray crystallography in analogues).

- Fluorophenyl group : Improves metabolic stability (assessed via stability studies in liver microsomes).

- Structure-Activity Relationship (SAR) : Modifications to the o-tolyl group reduce affinity for off-target receptors .

Advanced Research Questions

Q. How do structural modifications to the piperazine or pyridinone moieties affect binding affinity to serotonin/dopamine receptors?

- Methodological Answer :

- SAR Strategies :

- Piperazine Substitution : Replace 4-fluorophenyl with bulkier groups (e.g., 4-CF₃) to assess steric effects via radioligand binding assays (IC₀ values).

- Pyridinone Oxidation : Compare 4-oxo vs. 4-thio derivatives using molecular docking (e.g., AutoDock Vina) to predict binding poses.

- Data Interpretation : Reduced affinity in bulkier analogues suggests steric hindrance at receptor pockets .

Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling :

- ADME Studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models.

- Metabolite Identification : LC-MS/MS to detect hydroxylated or glucuronidated metabolites.

- Mechanistic Follow-Up : Use knock-out mice to confirm target engagement (e.g., 5-HT₁A receptor dependency) .

Q. How is the compound’s selectivity for GPCRs vs. kinase targets evaluated?

- Methodological Answer :

- Panel Screening : Test against 50+ receptors/enzymes (e.g., CEREP’s Psychoactive Drug Screen).

- Kinase Profiling : Use ATP-competitive luminescence assays (e.g., KinomeScan) at 1 µM.

- Data Analysis : Calculate selectivity indices (e.g., IC₀ ratios for 5-HT₁A vs. EGFR kinase) .

Q. What computational methods predict metabolite formation and toxicity risks?

- Methodological Answer :

- In Silico Tools :

- MetaSite : Predicts Phase I metabolites (e.g., N-dealkylation at piperazine).

- DEREK Nexus : Flags structural alerts (e.g., mutagenic potential of nitro intermediates).

- Validation : Compare predictions with in vitro hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.